
2-(2-n-Hexyl-4-methylphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-n-Hexyl-4-methylphenyl)pyridine is an organic compound with the molecular formula C18H23N and a molecular weight of 253.38 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
The synthesis of 2-(2-n-Hexyl-4-methylphenyl)pyridine typically involves the reaction of 2-bromo-4-methylphenylhexane with pyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
2-(2-n-Hexyl-4-methylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium and platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(2-n-Hexyl-4-methylphenyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: Pyridine derivatives, including this compound, are explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
作用机制
The mechanism of action of 2-(2-n-Hexyl-4-methylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its therapeutic or industrial applications .
相似化合物的比较
2-(2-n-Hexyl-4-methylphenyl)pyridine can be compared with other pyridine derivatives, such as:
2-(2-n-Hexylphenyl)pyridine: Similar in structure but lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)pyridine: Lacks the hexyl group, making it less hydrophobic.
2-Phenylpyridine: Lacks both the hexyl and methyl groups, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
分子式 |
C18H23N |
|---|---|
分子量 |
253.4 g/mol |
IUPAC 名称 |
2-(2-hexyl-4-methylphenyl)pyridine |
InChI |
InChI=1S/C18H23N/c1-3-4-5-6-9-16-14-15(2)11-12-17(16)18-10-7-8-13-19-18/h7-8,10-14H,3-6,9H2,1-2H3 |
InChI 键 |
YOHKGQYTZUZOLZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(C=CC(=C1)C)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
![1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B12522873.png)
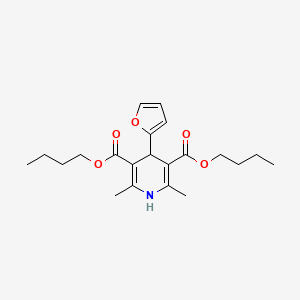
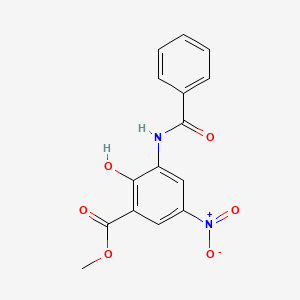
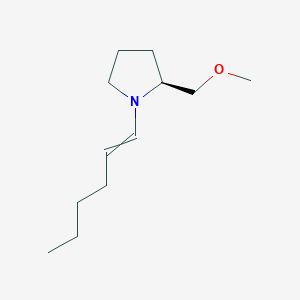
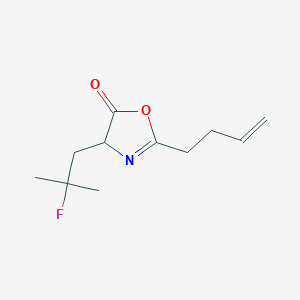
![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)
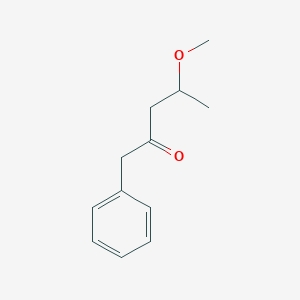
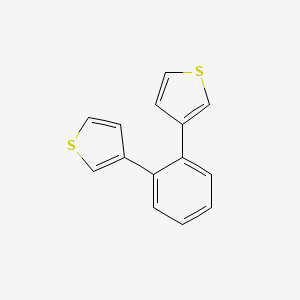
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
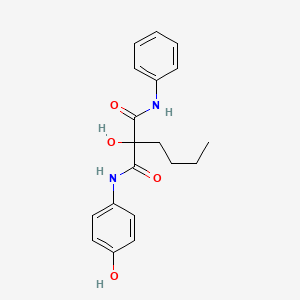
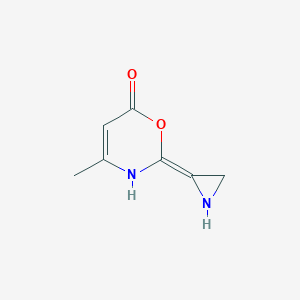
![2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
